Molecular Weight and Pharmacokinetic Profile Differentiation: 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole vs. Unsubstituted Analog
The incorporation of a fluorine atom at the 5-position of the indole core in 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole results in a distinct molecular weight and lipophilicity profile compared to its unsubstituted analog, 3-(azepan-1-ylmethyl)-1H-indole. This differentiation is critical for lead optimization, as it affects membrane permeability and metabolic stability without introducing the bulk of a larger substituent. The target compound has a molecular weight of 246.32 g/mol and a computed XLogP3 of 3.2 [1]. In contrast, the unsubstituted analog 3-(azepan-1-ylmethyl)-1H-indole has a molecular weight of 228.33 g/mol , representing an increase of 17.99 g/mol (approximately 7.9%) and a significant shift in lipophilicity due to the electronegative fluorine atom.
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | Molecular Weight: 246.32 g/mol; XLogP3: 3.2 |
| Comparator Or Baseline | 3-(azepan-1-ylmethyl)-1H-indole: Molecular Weight: 228.33 g/mol; XLogP3: Not explicitly provided in source but fluorine increases LogP relative to hydrogen. |
| Quantified Difference | Molecular weight increase of 17.99 g/mol; qualitative increase in lipophilicity (LogP). |
| Conditions | In silico computed properties (PubChem, 2021) |
Why This Matters
This quantitative difference in molecular weight and lipophilicity directly influences compound solubility, permeability, and metabolic stability, making the fluorinated variant a distinct chemical entity for SAR studies and not a drop-in replacement for its non-fluorinated analog.
- [1] PubChem. (2021). Compound Summary for CID 117174981, 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole. National Center for Biotechnology Information. View Source
